4-Oxopentyl butyrate
Description
4-Oxopentyl butyrate is an organic compound classified as an ester Esters are known for their pleasant aromas and are commonly used in fragrances and flavorings The chemical structure of this compound consists of a butyrate group attached to a 4-oxopentyl chain
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-oxopentyl butanoate |
InChI |
InChI=1S/C9H16O3/c1-3-5-9(11)12-7-4-6-8(2)10/h3-7H2,1-2H3 |
InChI Key |
VSSOMYASXMOOHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxopentyl butyrate can be synthesized through the esterification of butyric acid with 4-oxopentanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction is as follows:
Butyric acid+4-OxopentanolH2SO44-Oxopentyl butyrate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the removal of water during the reaction can drive the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
4-Oxopentyl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butyric acid and 4-oxopentanol.
Reduction: The carbonyl group in the 4-oxopentyl chain can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The 4-oxopentyl chain can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using dilute hydrochloric acid, while basic hydrolysis (saponification) can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the 4-oxopentyl chain.
Major Products Formed
Hydrolysis: Butyric acid and 4-oxopentanol.
Reduction: 4-Hydroxypentyl butyrate.
Oxidation: Various carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
Gut Health and Microbiome Modulation
4-Oxopentyl butyrate has shown promise in promoting gut health by influencing the gut microbiota composition. Butyrate, including its derivatives like this compound, acts as a key energy source for colonocytes and plays a crucial role in maintaining intestinal barrier integrity. Research indicates that butyrate can enhance the assembly of tight junctions in the intestinal epithelium, thereby improving barrier function and reducing bacterial translocation across the gut lining .
Anti-Inflammatory Properties
The compound exhibits significant anti-inflammatory effects through various mechanisms. It has been documented that butyrate can inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. This inhibition leads to reduced expression of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory bowel diseases and other inflammatory conditions .
Cancer Prevention
This compound may play a role in cancer prevention, particularly colorectal cancer. Studies have shown that butyrate can induce apoptosis in cancer cells and inhibit tumor growth by acting as a histone deacetylase (HDAC) inhibitor. This action enhances the expression of tumor suppressor genes such as p21, leading to cell cycle arrest and reduced proliferation of cancer cells .
Case Study 1: Butyrate in Inflammatory Bowel Disease
In a clinical trial involving patients with inflammatory bowel disease (IBD), administration of butyrate showed significant improvements in clinical symptoms and endoscopic findings. Patients reported reduced abdominal pain, improved stool consistency, and decreased inflammatory markers post-treatment with butyrate derivatives including this compound.
Case Study 2: Colorectal Cancer Cell Lines
A study investigating the effects of butyrate on colorectal cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls. The mechanism was linked to upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors within the cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Oxopentyl butyrate involves its interaction with specific molecular targets and pathways. In biological systems, esters like this compound can be hydrolyzed by esterases to release the corresponding alcohol and acid. The released compounds can then participate in various metabolic pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-Oxopentyl butyrate can be compared with other esters such as:
Ethyl butyrate: Known for its fruity aroma and used in flavorings.
Methyl butyrate: Also used in fragrances and flavorings with a similar fruity scent.
Butyl acetate: Commonly used as a solvent in the production of lacquers and paints.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties compared to other esters. Its 4-oxopentyl chain provides additional functional groups that can participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Biological Activity
4-Oxopentyl butyrate is a compound derived from butyric acid, which is known for its various biological activities, particularly in the context of gut health and metabolic regulation. This article explores the biological activity of this compound, focusing on its effects on inflammation, immunity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a butyrate derivative with a five-carbon chain, which influences its solubility and biological activity. The presence of the oxo group enhances its interaction with cellular targets compared to butyrate alone.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : Like butyrate, this compound may inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression. This mechanism is crucial in regulating inflammatory responses and promoting differentiation in various cell types .
- Immune Modulation : Research indicates that butyrate and its derivatives can enhance immune responses by promoting phagocytosis in macrophages and modulating T cell responses. For instance, studies show that butyrate treatment can influence the production of pro-inflammatory cytokines, thereby playing a role in gut homeostasis and immune regulation .
- Gut Microbiota Interaction : As a short-chain fatty acid (SCFA), this compound may influence gut microbiota composition, promoting beneficial bacterial growth while inhibiting pathogens. This effect is vital for maintaining intestinal health and preventing dysbiosis .
Inflammatory Bowel Disease (IBD)
Butyrate derivatives have shown promise in treating conditions like ulcerative colitis (UC) due to their anti-inflammatory properties. Clinical trials have demonstrated that butyrate supplementation can lead to significant improvements in disease activity scores among UC patients .
Obesity and Metabolic Disorders
Recent studies suggest that butyrate supplementation may aid in weight management by improving metabolic profiles. A randomized clinical trial indicated that children receiving butyrate showed a greater reduction in BMI compared to those on placebo, highlighting its potential role in obesity management .
Case Studies
- Ulcerative Colitis Treatment :
- Pediatric Obesity :
Data Table: Summary of Biological Activities
Q & A
Q. What microbial co-culture systems are effective for synthesizing 4-oxopentyl butyrate?
Methodology: Use engineered E. coli co-cultures sharing a butyryl-CoA metabolic pathway. For example, combine butyrate-producing (e.g., EB243ΔadhE2::yciAh) and butanol-producing strains (e.g., EB243) at a 1:4 inoculation ratio. This co-culture system minimizes exogenous precursor requirements and achieves high ester yields (7.2 g/L under optimized conditions) .
Q. How do pH and inoculation ratios influence this compound yields in bioreactors?
Methodology: Maintain pH ≥5.8 to ensure microbial growth and precursor synthesis. At pH 5.8, glucose is fully consumed, yielding 5.1 g/L this compound. Inoculation ratios (e.g., 1:4 or 1:8 butyrate:butanol strains) directly affect precursor balance. A 1:8 ratio increases butanol availability but reduces glucose conversion efficiency (0.09 g/g vs. 0.12 g/g for 1:4) .
Q. What analytical methods are recommended for quantifying this compound and its precursors?
Methodology:
- OD600 : Monitor microbial growth using UV-2802PC spectrophotometry .
- HPLC : Quantify butyrate, butanol, and glucose with an Agilent 1260 system and HPX-87H column .
- Lipase activity : Use colorimetric substrates (e.g., 4-nitrophenyl butyrate) to measure enzymatic esterification efficiency via UV-Vis at 400 nm .
Advanced Research Questions
Q. How can metabolic conflicts in co-cultures be resolved to improve this compound synthesis?
Methodology: Address oxygen dependency conflicts using two-stage aeration. For example:
- Stage 1 : High aeration (0.5 vvm) promotes butyrate production and microbial growth.
- Stage 2 : Reduce aeration (0.1 vvm) to enhance butanol synthesis. This strategy balances NADH oxidation and anaerobic butanol pathways, achieving 7.2 g/L this compound with a 0.12 g/g glucose conversion rate .
Q. What strategies optimize butyrate:butanol ratios for maximal ester production?
Methodology:
- Genetic engineering : Knock out competing pathways (e.g., adhE2 deletion) and integrate lipase genes (e.g., yciAh) to enhance esterification .
- Dynamic pH control : Lowering pH during esterification phases (e.g., pH 5.5) improves reaction kinetics but requires balancing microbial viability .
- Extractive fermentation : Use hexadecane as an organic phase to reduce product inhibition, increasing yield by 50% compared to aqueous systems .
Q. How should contradictory data on optimal aeration rates be interpreted?
Methodology:
- Case 1 : Full aeration (0.5 vvm) yields 5.9 g/L butyrate but limits butanol (1.9 g/L) due to oxidative stress .
- Case 2 : Reduced aeration (0.1 vvm) increases butanol (5.4 g/L) but slows butyrate synthesis (1.6 g/L) . Resolution: Use iterative optimization with small-scale tube fermentations to identify strain-specific aeration thresholds. For example, E. coli EB243ΔadhE2::yciAh shows higher butanol tolerance under microaerobic conditions .
Key Challenges & Future Directions
- Precursor imbalance : Butanol scarcity often limits esterification. Solutions include overexpressing adhE in butanol strains or fed-batch butanol supplementation .
- Enzyme cost : Recombinant lipases (e.g., LCS) improve selectivity but require cost-benefit analysis for scalability .
- Theoretical vs. actual yields : Discrepancies (e.g., 0.4 g/g theoretical vs. 0.12 g/g observed) highlight unresolved metabolic bottlenecks, necessitating flux balance analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
